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Compound of Interest

Compound Name:
Methyl 4-acetyl-2-

hydroxybenzoate

CAS No.: 27475-11-2

Cat. No.: B1611616

Get Quote

Executive Summary
Methyl 4-acetyl-2-hydroxybenzoate (MAHB) is a functionalized salicylate ester often utilized

as a pharmaceutical intermediate. Its thermal stability profile is critical for determining storage

conditions, extrusion parameters in hot-melt formulation, and safety margins during synthesis.

This guide provides a rigorous experimental framework for characterizing the thermal

decomposition of MAHB. It details the physicochemical baseline, required instrumentation,

kinetic modeling protocols, and mechanistic interpretations of degradation pathways.

Physicochemical Baseline & Structural Context
Before initiating thermal stress testing, the researcher must establish the compound's baseline

identity to distinguish between phase transitions (melting/evaporation) and chemical

degradation.
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Property Value / Characteristic
Relevance to Thermal
Study

CAS Number 27475-11-2
Unique Identifier for sourcing

and safety data.

Molecular Formula C₁₀H₁₀O₄
Basis for mass balance

calculations in TGA.

Molecular Weight 194.19 g/mol

Used to calculate theoretical

mass loss for specific leaving

groups.

Structure
Methyl ester (C-1), Hydroxyl

(C-2), Acetyl (C-4)

C-2 OH forms an

intramolecular H-bond with the

ester carbonyl, significantly

increasing thermal stability

compared to non-ortho

isomers.

Predicted MP 93–97 °C

Endothermic peak in DSC;

must not be confused with

decomposition.

Boiling Point ~270–280 °C (Predicted)

Critical: Methyl esters of this

weight often evaporate before

decomposing. TGA crucibles

with pinholes are required to

suppress evaporation and

observe decomposition.

Experimental Protocol: Thermal Analysis
To generate reliable kinetic data, experiments must be conducted under strictly controlled

conditions. The following workflow integrates Thermogravimetric Analysis (TGA) and

Differential Scanning Calorimetry (DSC).

Instrumentation & Calibration
TGA: High-resolution TGA (e.g., TA Instruments Q500 or equivalent).
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Calibration: Curie point standards (Alumel, Nickel, Perkalloy) for temperature; Calcium

Oxalate for weight.

DSC: Heat flux DSC (e.g., TA Instruments Q2000).

Calibration: Indium (MP 156.6 °C) and Zinc (MP 419.5 °C).

Sample Preparation
Mass: 5–10 mg (Precision ±0.01 mg).

Particle Size: Grind to a fine powder to ensure uniform heat transfer.

Crucibles:

Open Pan: Allows evaporation (use for volatility studies).

Pinhole Hermetic Pan (Aluminum): Limits evaporation, forcing the sample to reach

decomposition temperatures (use for degradation studies).

Heating Programs
Run the following sequences to extract kinetic parameters (

,

):

Screening Run: Ramp 10 °C/min from 25 °C to 600 °C under

.

Isoconversional Kinetic Runs:

Rates: 5, 10, 15, and 20 °C/min.

Atmosphere: Nitrogen (inert degradation) and Air (oxidative degradation).

Flow Rate: 50 mL/min (balance purge), 40 mL/min (sample purge).
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Caption: Workflow for thermal stability characterization, moving from sample prep to kinetic

modeling.

Decomposition Kinetics & Mechanism
Kinetic Modeling (The Science)
To predict shelf-life or stability at processing temperatures, use Model-Free Isoconversional

Methods.[1] These do not assume a reaction mechanism (e.g., first-order) a priori.

The Friedman Method (Differential):

Plot

vs.

for constant conversion

.[2]

The slope yields the Activation Energy (

).

Interpretation of

:
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< 80 kJ/mol: Likely physical evaporation (volatilization of the ester).

> 120 kJ/mol: Chemical bond scission (true decomposition).

Proposed Degradation Pathway (The Expertise)
For Methyl 4-acetyl-2-hydroxybenzoate, the degradation mechanism is likely complex due to

the competing ester and ketone functionalities.

Stage 1: Methanol Elimination (Transesterification/Condensation): At high temperatures, the

phenolic -OH (pos 2) can attack the ester (pos 1) or the ester can undergo hydrolysis if

moisture is present, releasing methanol.

Stage 2: Decarboxylation: If the free acid forms (4-acetyl-2-hydroxybenzoic acid), it will

readily decarboxylate (release

) to form 3-hydroxyacetophenone derivatives.

Stage 3: Oxidative Attack (In Air): The acetyl group (pos 4) is susceptible to oxidation,

leading to ring opening and char formation.

Mechanistic Diagram
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Caption: Hypothesized thermal degradation pathway involving ester cleavage followed by

decarboxylation.

Data Interpretation & Pitfalls
When analyzing the TGA curves for MAHB, researchers must guard against common

misinterpretations:

The "False" Decomposition: A smooth weight loss starting around 180–200 °C often

indicates evaporation, not decomposition.

Verification: Check the DSC curve.[1][2][3] Evaporation is a broad endotherm;

Decomposition is often exothermic (in air) or sharp endothermic (in
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).

Validation: Run a TGA with a pinhole lid. If the onset temperature shifts significantly higher

compared to an open pan, the initial loss was evaporation.

Char Yield: Aromatic esters often leave a carbonaceous residue (char) of 5–15% at 600 °C

under

. In Air, this should burn off to 0%. If residue remains in Air, check for inorganic impurities
(catalysts from synthesis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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